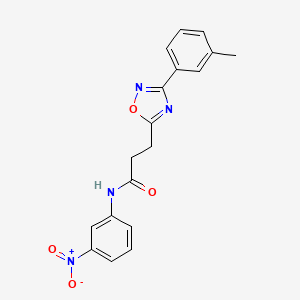![molecular formula C16H16N2O6S B7698339 N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as BMD-1, is a synthetic compound used in scientific research. It is a potent inhibitor of the protein-protein interaction between BRD4 and CBP/p300, which are important epigenetic regulators.
Mecanismo De Acción
N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide inhibits the protein-protein interaction between BRD4 and CBP/p300 by binding to the bromodomain of BRD4. This disrupts the formation of the BRD4-CBP/p300 complex, which is required for the activation of transcription factors and the expression of genes involved in cell growth and survival. By inhibiting this interaction, this compound can block the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, including its high cost and limited availability. This compound is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research and development of N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. One area of focus is the development of new analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of focus is the investigation of the role of BRD4 and CBP/p300 in other biological processes, such as neurodegenerative diseases and metabolic disorders. This compound may also have potential as a therapeutic agent for viral infections, such as COVID-19, by targeting the host cell proteins required for viral replication. Overall, this compound is a promising compound for scientific research and has the potential to lead to new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves several steps, including the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction with tin (II) chloride to produce 4-methoxy-3-(5-hydroxymethylbenzo[d][1,3]dioxol-5-yl)benzoyl chloride. This intermediate is then reacted with N-methylsulfamoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been used in scientific research to investigate the role of BRD4 and CBP/p300 in various biological processes, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been used to study the mechanism of action of other epigenetic inhibitors and to develop new therapies for cancer and other diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-17-25(20,21)15-7-10(3-5-13(15)22-2)16(19)18-11-4-6-12-14(8-11)24-9-23-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCUETGFKBFKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


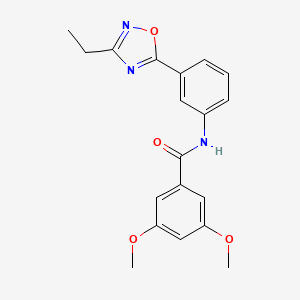
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698276.png)

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
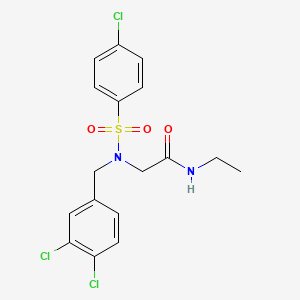

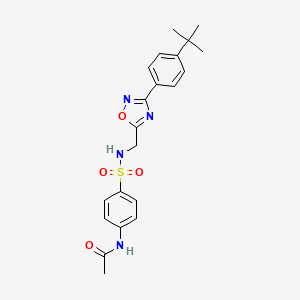

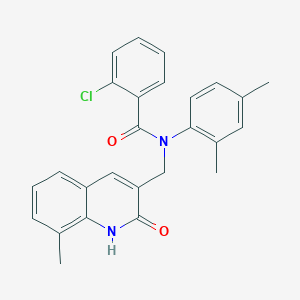
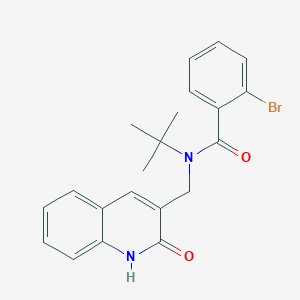
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
